molecular formula C20H14F3IN2O B14198875 N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide CAS No. 919794-87-9

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide

Cat. No.: B14198875
CAS No.: 919794-87-9
M. Wt: 482.2 g/mol
InChI Key: ZOQBWYNZOYFIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aniline group, a trifluoromethyl group, and an iodine-substituted benzamide, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: The iodine atom in the benzamide can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The aniline and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919794-87-9

Molecular Formula

C20H14F3IN2O

Molecular Weight

482.2 g/mol

IUPAC Name

N-[2-anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide

InChI

InChI=1S/C20H14F3IN2O/c21-20(22,23)14-8-11-17(25-16-4-2-1-3-5-16)18(12-14)26-19(27)13-6-9-15(24)10-7-13/h1-12,25H,(H,26,27)

InChI Key

ZOQBWYNZOYFIDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.